molecular formula C13H13BrN2O2S B345523 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 796124-04-4

4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B345523
CAS No.: 796124-04-4
M. Wt: 341.23g/mol
InChI Key: APZDONADRLTHHU-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 4-bromo-3-methylbenzenesulfonamide with 6-methyl-2-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

4-Bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide exhibits several pharmacological activities that make it a candidate for drug development:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on various carbonic anhydrases (CAs), which are crucial for regulating physiological processes such as acid-base balance and fluid secretion. The sulfonamide group is known to interact with the active sites of these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy .
  • Anticancer Activity : Preliminary studies suggest that derivatives of benzenesulfonamides can exhibit cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer. The structural modifications in this compound may enhance its activity against specific tumor types .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, notably:

  • Chemodivergent Synthesis : Recent studies have highlighted methods for synthesizing N-(pyridin-2-yl) amides from a-bromoketones and 2-aminopyridines under mild conditions. The use of iodine and tert-butyl hydroperoxide (TBHP) allows for selective formation of the desired sulfonamide derivatives .
  • Multi-Step Synthesis : The compound can also be synthesized via multi-step processes involving the reaction of commercially available amines with chloroacetyl chloride, followed by nucleophilic substitution reactions to yield the final sulfonamide product .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Interaction with Human Serum Albumin

A study investigated the binding mechanism of this compound to human serum albumin (HSA), revealing that it interacts through hydrophobic interactions and hydrogen bonding. This binding alters the conformation of HSA, potentially enhancing its therapeutic efficacy by improving solubility and bioavailability .

PropertyValue
Binding Constant106M110^6\,M^{-1}
Interaction TypeStatic fluorescence quenching
Alteration in HSAIncreased esterase capacity

Case Study 2: Inhibition of Carbonic Anhydrases

Research has shown that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibitory activity against carbonic anhydrases. These findings suggest potential applications in treating conditions related to abnormal CO2/HCO3− transport .

Enzyme TypeInhibition Activity
Carbonic Anhydrase IHigh nanomolar activity
Carbonic Anhydrase IIModerate nanomolar activity

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways .

Biological Activity

4-Bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

  • Chemical Formula : C13H13BrN2O2S
  • CAS Number : 5091-19-0
  • Molecular Weight : 325.23 g/mol

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated that halogenated compounds, including those with a bromo substituent, showed enhanced antibacterial activity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Bromo CompoundE. coli0.0195 mg/mL
4-Bromo CompoundBacillus mycoides0.0048 mg/mL
4-Bromo CompoundC. albicans0.0048 mg/mL

These findings suggest that the presence of bromine in the structure significantly contributes to the compound's antimicrobial efficacy .

Antifungal Activity

The antifungal properties of related compounds have also been studied. For instance, several derivatives were tested against various fungal strains, yielding promising results:

CompoundTarget FungiMIC (µM)
Compound AC. albicans16.69 - 78.23
Compound BFusarium oxysporum56.74 - 222.31

These results indicate that modifications in the chemical structure can lead to enhanced antifungal activity, making these compounds viable candidates for further development as antifungal agents .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. In vitro studies on cancer cell lines have shown that certain derivatives exhibit significant cytotoxic effects:

CompoundCell LineIC50 (µM)
Compound XMCF7 (breast cancer)7.01 ± 0.60
Compound YNCI-H460 (lung cancer)8.55 ± 0.35
Compound ZHeLa (cervical cancer)14.31 ± 0.90

The mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival, highlighting the potential for these compounds in cancer therapy .

Case Studies

  • Interaction with Human Serum Albumin : A study utilizing multi-spectroscopic techniques revealed that the binding affinity of the compound to human serum albumin is moderate to strong, indicating its potential for therapeutic applications due to favorable pharmacokinetic properties .
  • Inhibition of Lipoxygenase : Compounds similar to this sulfonamide have been shown to inhibit platelet-type lipoxygenase, which is implicated in various inflammatory diseases and cancers. This inhibition could provide a dual therapeutic approach by addressing both inflammation and tumor growth .

Properties

IUPAC Name

4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-8-11(6-7-12(9)14)19(17,18)16-13-5-3-4-10(2)15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZDONADRLTHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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